molecular formula C12H10FNO B15220610 3-Fluoro-4-(4-methoxyphenyl)pyridine

3-Fluoro-4-(4-methoxyphenyl)pyridine

Cat. No.: B15220610
M. Wt: 203.21 g/mol
InChI Key: MJXGUSVIFZBTIJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxyphenyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxyphenyl)pyridine typically involves the use of fluorinating agents and pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar fluorinating agents and conditions. The scalability of these reactions is crucial for producing sufficient quantities for commercial applications. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Fluoro-4-(4-methoxyphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique chemical properties.

    Industry: The compound is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Fluoro-4-methoxypyridine

Uniqueness

3-Fluoro-4-(4-methoxyphenyl)pyridine is unique due to the presence of both a fluorine atom and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

3-fluoro-4-(4-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10FNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3

InChI Key

MJXGUSVIFZBTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)F

Origin of Product

United States

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